4-Heptanone, 3-iodo-
Description
Historical Context of α-Halocarbonyl Compounds in Organic Synthesis
The study of α-halocarbonyl compounds, which includes α-iodo ketones, has a rich history in organic chemistry. These compounds have long been recognized as versatile intermediates. Their utility stems from the presence of two reactive sites: the electrophilic carbonyl carbon and the carbon bearing the halogen, which is susceptible to nucleophilic attack. Historically, the reactions of α-halocarbonyl compounds have provided access to a wide array of molecular architectures. Early investigations focused on their reactions with nucleophiles to form new carbon-carbon and carbon-heteroatom bonds. The reactivity of these compounds allows for a variety of transformations, making them valuable building blocks in the synthesis of more complex molecules.
Significance of α-Iodo Ketones in Modern Chemical Research
In contemporary chemical research, α-iodo ketones are highly valued for their role as versatile intermediates in organic synthesis. thieme-connect.com Their high reactivity allows them to react with a broad spectrum of nucleophiles, leading to the formation of diverse and useful compounds. thieme-connect.com The presence of the iodine atom, a good leaving group, facilitates various substitution and coupling reactions. Furthermore, many organoiodine compounds exhibit biological activity and are utilized in medicinal chemistry as drugs or diagnostic agents. thieme-connect.com The development of efficient and selective methods for the synthesis of α-iodo ketones continues to be an active area of research, underscoring their importance. organic-chemistry.orgorganic-chemistry.org
Classification and Structural Features of α-Iodo Ketones
α-Iodo ketones are a subclass of α-halocarbonyl compounds characterized by an iodine atom attached to the carbon atom adjacent to a carbonyl group. The general structure is R(CO)CH(I)R', where R and R' are alkyl or aryl groups. The key structural feature is the C-I bond at the α-position to the carbonyl group. This arrangement significantly influences the molecule's reactivity. The electron-withdrawing nature of the carbonyl group enhances the electrophilicity of the α-carbon, making it prone to nucleophilic attack. The iodine atom, being a large and polarizable halogen, is an excellent leaving group in nucleophilic substitution reactions. The conformational preferences of α-halocarbonyl compounds are influenced by a combination of steric and electronic effects, including Pauli repulsion and electrostatic interactions. researchgate.netrsc.org
Structure
3D Structure
Properties
CAS No. |
85515-53-3 |
|---|---|
Molecular Formula |
C7H13IO |
Molecular Weight |
240.08 g/mol |
IUPAC Name |
3-iodoheptan-4-one |
InChI |
InChI=1S/C7H13IO/c1-3-5-7(9)6(8)4-2/h6H,3-5H2,1-2H3 |
InChI Key |
WBFRGZGNOPZETH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C(CC)I |
Origin of Product |
United States |
Chemical Properties of 4 Heptanone, 3 Iodo
4-Heptanone (B92745), 3-iodo- is an organic compound with the chemical formula C7H13IO. nih.gov It is a dialkyl ketone derivative of heptane. nih.govebi.ac.uk The structure consists of a seven-carbon chain with a ketone functional group at the fourth position and an iodine atom at the third position. nih.gov
Below is a table summarizing some of the key chemical properties of 4-Heptanone, 3-iodo-.
| Property | Value | Source |
| Molecular Formula | C7H13IO | nih.gov |
| Molecular Weight | 240.08 g/mol | nih.gov |
| IUPAC Name | 3-iodoheptan-4-one | nih.gov |
| CAS Number | 85515-53-3 | nih.gov |
| Canonical SMILES | CCCC(=O)C(CC)I | nih.gov |
| InChIKey | WBFRGZGNOPZETH-UHFFFAOYSA-N | nih.gov |
Synthetic Utility and Applications of 4 Heptanone, 3 Iodo As a Key Intermediate
Building Block in Complex Molecule Synthesis
The unique chemical architecture of 4-Heptanone (B92745), 3-iodo- makes it an important starting material for the synthesis of more intricate molecular structures. Its reactivity allows for the introduction of various functional groups and the formation of new carbon-carbon bonds, which is fundamental in the assembly of complex organic compounds.
Construction of Functionalized Medium-Ring Systems
The synthesis of medium-sized rings (8-12 membered rings) presents a significant challenge in organic chemistry. uvm.edu However, these structures are found in a number of biologically active natural products. uvm.edu Methodologies for constructing these rings often involve overcoming kinetic barriers and minimizing competing side reactions. uvm.edu While direct examples of using 3-iodo-4-heptanone for medium-ring synthesis are not prevalent in the reviewed literature, the principles of using functionalized building blocks are key to these complex cyclizations. For instance, strategies like the fragmentation of bicyclic systems have been developed to create 10-membered ring ynones and ynolides. uvm.edu Another approach involves the ring expansion of diarene-fused [1.4]oxazepines and [1.4]thiazepines to form 10- to 12-membered rings. acs.org These methods highlight the importance of strategically functionalized linear precursors, a role that derivatives of 3-iodo-4-heptanone could potentially fill.
Precursor for α,β-Unsaturated Ketone Motifs in Organic Synthesis
α,β-Unsaturated carbonyl compounds, such as enones and enals, are pivotal intermediates in organic synthesis. wikipedia.org They are characterized by a carbon-carbon double bond conjugated to a carbonyl group, which makes them susceptible to nucleophilic attack at the β-carbon in what is known as a conjugate addition. wikipedia.org The conversion of α-halo ketones, like 3-iodo-4-heptanone, into α,β-unsaturated ketones is a standard transformation, typically achieved through an elimination reaction. This process is crucial for accessing a wide array of more complex molecules. For example, α,β-unsaturated esters are key components in the synthesis of complex natural products like (±)-Hippolachnin A. ethz.ch
A general method for preparing α-iodo-α,β-unsaturated ketones involves the reaction of propargylic alcohols with specific gold and molybdenum catalysts. organic-chemistry.org This highlights the importance of α-iodo enone motifs in synthetic chemistry.
Role in the Synthesis of Natural Products and Analogues
Natural products often possess intricate and biologically significant molecular architectures. The total synthesis of these compounds is a major driver of the development of new synthetic methodologies.
While a direct link between 3-iodo-4-heptanone and the synthesis of Lomaiviticin A is not explicitly detailed in the provided search results, the synthesis of complex natural products often relies on the assembly of smaller, functionalized fragments. The principles of using building blocks with specific functionalities are central to these synthetic endeavors.
Glyceollins are phytoalexins produced by soybeans with notable biological activities. nih.govresearchgate.net Their synthesis involves a complex biosynthetic pathway starting from the amino acid phenylalanine. nih.gov The chemical synthesis of glyceollins, such as glyceollin (B191339) I, has been achieved in multigram quantities. researchgate.net These syntheses often feature the construction of key intermediates, for which functionalized ketones could serve as precursors. For example, the synthesis of isoflavones, which are structurally related to glyceollins, can be achieved from deoxybenzoin (B349326) precursors. researchgate.net
Core Structures of Biologically Active Compounds (e.g., Lomaiviticin A)
Stereoselective Synthesis of Advanced Intermediates
Stereoselective synthesis, the preferential formation of one stereoisomer over another, is a cornerstone of modern organic chemistry, particularly in the synthesis of pharmaceuticals and other biologically active molecules. msu.eduethz.chlibguides.com This can be achieved through various methods, including the use of chiral starting materials, chiral auxiliaries, or chiral catalysts. ethz.ch
The creation of new stereogenic centers is a critical step in many syntheses. msu.edu For instance, the reduction of a ketone can lead to the formation of a chiral alcohol, and the stereochemical outcome of such a reaction can often be controlled. libguides.com While specific examples detailing the stereoselective reactions of 3-iodo-4-heptanone were not found, its ketone functionality makes it a prime candidate for such transformations. For example, the reduction of a similar ketone, 2,6-dimethyl-5-hydroxy-3-heptanone, using sodium triacetoxyborohydride (B8407120) proceeds with high diastereoselectivity due to an intramolecular hydride transfer. libguides.com Such principles could be applied to 3-iodo-4-heptanone to generate chiral intermediates for the synthesis of complex target molecules.
Participation in Name Reactions and Catalytic Cycles
The presence of the iodo-substituent adjacent to the carbonyl group in 4-Heptanone, 3-iodo- makes it an ideal substrate for several metal-catalyzed reactions. These transformations often proceed with high efficiency and selectivity, providing access to a diverse range of chemical structures.
Palladium catalysis is a cornerstone of modern organic synthesis, and α-iodo ketones like 4-Heptanone, 3-iodo- are competent substrates in various palladium-catalyzed coupling reactions. These reactions facilitate the formation of carbon-carbon and carbon-heteroatom bonds. For instance, the palladium-catalyzed α-arylation of ketones is a powerful method for constructing molecules containing an α-aryl ketone moiety. rsc.org This transformation typically involves the reaction of an enolate, or a synthetic equivalent, with an aryl halide. In the context of 4-Heptanone, 3-iodo-, the iodine atom serves as a leaving group in coupling reactions with organometallic reagents.
A notable application of palladium catalysis is the carbonylative Suzuki-Miyaura coupling of α-iodo esters with arylboronic acids, which yields aromatic β-keto esters. rsc.org While this specific example uses an α-iodo ester, the underlying principle of a palladium-catalyzed carbonylation can be extended to α-iodo ketones. A proposed mechanism for a related reaction involves the initial single-electron transfer from a Pd(0) species to the α-iodo ester, generating an acetate (B1210297) radical and a Pd(I)I species. rsc.org These then combine to form an α-pallado ester, which undergoes CO insertion, transmetalation with the boronic acid, and reductive elimination to afford the final product. rsc.org
Furthermore, palladium-catalyzed intramolecular additions of aryl iodides to ketone functionalities have been shown to produce bi- and tricyclic compounds with high stereoselectivity. beilstein-journals.org This process highlights the ability of palladium catalysts to facilitate complex cyclizations, which could be applicable to derivatives of 4-Heptanone, 3-iodo-.
Gold catalysis has emerged as a powerful tool for activating alkynes and allenes toward nucleophilic attack. While direct gold-catalyzed rearrangements of 4-Heptanone, 3-iodo- are not prominently documented, related systems, particularly those involving propargylic esters, showcase the potential of gold catalysts to generate α-iodoenones. uniovi.essoci.org
A significant transformation is the gold-catalyzed rearrangement of propargylic acetates in the presence of an iodine source, such as N-iodosuccinimide (NIS), which produces α-iodoenones. soci.org This reaction proceeds through a 1,3-acyloxy migration to form an allene (B1206475) intermediate, which is then trapped by the gold catalyst and an iodinating agent. uniovi.es This methodology provides an efficient route to linear α-iodoenones from propargylic acetates. uniovi.es The Meyer-Schuster rearrangement, a classic acid-catalyzed isomerization of propargylic alcohols to α,β-unsaturated carbonyl compounds, can also be modified using gold catalysis to yield α-halogenated ketones. researchgate.netresearchgate.net The high affinity of gold catalysts for alkynes (alkynophilicity) drives these transformations under mild conditions. soci.orgresearchgate.net
These gold-catalyzed reactions, while not directly acting on 4-Heptanone, 3-iodo-, are crucial for the synthesis of its unsaturated analogue, α-iodoenones, which are versatile synthetic intermediates themselves.
The carbon-iodine bond in α-iodo ketones is susceptible to homolytic cleavage, making these compounds suitable precursors for radical reactions. Radical addition reactions offer a complementary approach to ionic reactions for forming carbon-carbon bonds.
A proposed mechanism for a carbonylative coupling reaction of α-iodo esters involves the formation of an α-ester radical. rsc.org This radical is generated through a single-electron transfer from a palladium(0) catalyst. rsc.org This radical can then participate in subsequent bond-forming events. A similar radical-based pathway could be envisioned for 4-Heptanone, 3-iodo-, enabling its participation in radical addition reactions to form more complex ketone derivatives.
Gold-Catalyzed Rearrangements Involving Related Systems
Development of Novel Synthetic Methodologies
The unique reactivity of 4-Heptanone, 3-iodo- has spurred the development of new synthetic methods, particularly for creating carbon-carbon bonds and for achieving selective deprotection of functional groups.
The formation of carbon-carbon bonds is central to organic synthesis. 4-Heptanone, 3-iodo- and related α-iodo ketones are valuable electrophiles for creating these bonds. Palladium-catalyzed dicarbonylation of α-iodo-substituted alkylidenecyclopropanes has been developed for the synthesis of carbamoyl-substituted indenones, demonstrating a sophisticated C-C bond-forming cascade. researchgate.net
In a different approach, the reaction of tosylhydrazones derived from ketones with aryl halides, catalyzed by palladium, allows for the arylation of ketones while preserving chirality at the α-position in certain substrates. researchgate.net This highlights the potential for stereocontrolled C-C bond formation. Additionally, a combined palladium/light reaction system or palladium/thermal conditions have been effective for the carbonylative coupling of α-iodo esters with arylboronic acids, providing a route to aromatic β-keto esters. rsc.org
Table 1: Examples of Carbon-Carbon Bond Forming Reactions with α-Iodo Carbonyl Compounds
| Reaction Type | Substrates | Catalyst/Conditions | Product Type |
|---|---|---|---|
| Carbonylative Suzuki-Miyaura Coupling | α-Iodo ester, Arylboronic acid, CO | Pd catalyst / light or heat | Aromatic β-keto ester rsc.org |
| Intramolecular Addition | γ-Ketoester with o-iodobenzyl group | Pd(PPh₃)₄, NEt₃, DMF | Bicyclic/Tricyclic alcohol beilstein-journals.org |
| Dicarbonylation | α-Iodo-substituted alkylidenecyclopropane | Palladium catalyst | Carbamoyl substituted indenone researchgate.net |
While 4-Heptanone, 3-iodo- is primarily a synthetic intermediate rather than a protecting group, the chemistry of related iodo compounds is relevant to deprotection strategies. The development of chemoselective methods is crucial in multi-step syntheses. For instance, iodine itself is used as a mild and chemoselective catalyst for the cleavage of acetals and ketals to regenerate carbonyl compounds. thieme-connect.com This process is highly selective, for example, allowing for the deprotection of an acetal (B89532) in the presence of a ketone. thieme-connect.com
In a different context, a sodium iodide-catalyzed direct α-alkoxylation of ketones has been developed, which proceeds through an α-iodo ketone intermediate. acs.org This reaction demonstrates the in-situ generation and transformation of an α-iodo ketone, highlighting the chemoselectivity that can be achieved in reactions involving such species. The high chemoselectivity of these methods is demonstrated by competitive reactions where, for example, aldehydes can be selectively protected or deprotected in the presence of ketones. thieme-connect.com
The synthesis of polyfunctional ketones can be achieved from silylated cyanohydrins of iodo-substituted aryl ketones. After an I/Mg-exchange and reaction with an electrophile, a facile deprotection step yields the desired ketone. organic-chemistry.org This illustrates how the iodo-functionality can be used strategically in a sequence that concludes with a deprotection step.
Advanced Spectroscopic and Analytical Techniques for Characterization and Mechanistic Study
Spectroscopic Analysis for Structural Elucidation (e.g., NMR, Mass Spectrometry)
Structural elucidation of 4-Heptanone (B92745), 3-iodo- is unequivocally established through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). These methods provide a detailed picture of the molecular framework and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of 4-Heptanone, 3-iodo-. By analyzing the chemical shifts, splitting patterns, and integration of signals in both ¹H and ¹³C NMR spectra, the precise location of the iodine atom and the structure of the alkyl chains can be confirmed.
Compared to the parent compound, 4-Heptanone, the introduction of the electronegative iodine atom at the C-3 position induces significant changes in the NMR spectrum. chemicalbook.comchemicalbook.com The proton at the C-3 position (the α-proton) is expected to experience a notable downfield shift due to the deshielding effect of the adjacent iodine. Similarly, in the ¹³C NMR spectrum, the C-3 carbon signal will be shifted significantly, while the carbonyl carbon (C-4) will also be affected. chemicalbook.comhmdb.ca
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-Heptanone, 3-iodo- (Note: These are predicted values based on known spectroscopic rules and data from analogous compounds. Actual experimental values may vary.)
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C1 | ~0.9 (t) | ~13 |
| C2 | ~1.8 (m) | ~25 |
| C3 | ~4.2 (t) | ~35 |
| C4 (C=O) | - | ~208 |
| C5 | ~2.6 (t) | ~45 |
| C6 | ~1.6 (sextet) | ~17 |
Mass Spectrometry (MS) Mass spectrometry is employed to determine the molecular weight and elemental composition of 4-Heptanone, 3-iodo-. The molecular formula is C₇H₁₃IO, corresponding to a molecular weight of approximately 240.08 g/mol . nih.gov High-resolution mass spectrometry (HRMS) can confirm this with high accuracy. The mass spectrum will show a characteristic molecular ion peak (M⁺). Furthermore, the presence of iodine (¹²⁷I, 100% natural abundance) results in distinct fragmentation patterns, including the potential loss of an iodine radical or HI, which aids in structural confirmation. Electron ionization (EI) mass spectrometry of related ketones provides a basis for predicting these fragmentation pathways. nist.gov
In situ Monitoring of Reaction Progress
Understanding the kinetics and mechanism of reactions involving 4-Heptanone, 3-iodo- is greatly enhanced by in situ monitoring techniques. These methods allow researchers to observe the reaction as it happens, providing real-time data on the concentration of reactants, products, and any observable intermediates. mt.com
Commonly used in situ spectroscopic tools include Fourier Transform Infrared (FTIR) and Raman spectroscopy. chemrxiv.org For instance, in a substitution or elimination reaction of 4-Heptanone, 3-iodo-, FTIR spectroscopy can be used to monitor the reaction progress by observing changes in specific vibrational bands. The disappearance of the C-I vibrational mode and the characteristic C=O stretching frequency of the starting material, coupled with the appearance of new peaks corresponding to the product, allows for real-time kinetic analysis. rsc.org This approach avoids the potential artifacts introduced by quenching and sampling a reaction for offline analysis. spectroscopyonline.com
Table 2: Application of In situ Monitoring Techniques for Reactions of 4-Heptanone, 3-iodo-
| Technique | Parameter Monitored | Information Gained |
|---|---|---|
| FTIR Spectroscopy | Vibrational bands (e.g., C=O stretch, C-I stretch) | Real-time concentration changes of reactant and product; reaction kinetics. |
| Raman Spectroscopy | Symmetric vibrational modes, C=C formation | Complementary information to FTIR, useful for monitoring reactions in aqueous media or for observing symmetric molecules. chemrxiv.org |
| NMR Spectroscopy | Chemical shifts of reactants and products | Detailed structural information on all species in solution over time; identification of intermediates if sufficiently concentrated. |
Techniques for Intermediate Trapping and Identification
Reactions of α-halo ketones like 4-Heptanone, 3-iodo- can proceed through various short-lived, reactive intermediates, such as enolates, radicals, or carbocations. upertis.ac.id Identifying these transient species is fundamental to elucidating the reaction mechanism. Since these intermediates are often too low in concentration or too short-lived to be observed directly by in situ methods, trapping experiments are employed.
In a trapping experiment, a "trapping agent" is added to the reaction mixture. This agent is a molecule designed to react rapidly and irreversibly with a specific type of intermediate to form a stable, isolable, and characterizable product. The structure of this trapped product provides strong evidence for the existence of the transient intermediate.
For example, if a radical mechanism is suspected, a radical trap such as (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) can be used. If an enolate intermediate is proposed, it can be trapped by a suitable electrophile, such as a silylating agent (e.g., trimethylsilyl (B98337) chloride), to form a stable silyl (B83357) enol ether. The successful isolation and characterization of these adducts provide compelling support for the proposed mechanistic pathway. mangaldaicollege.org
Table 3: Strategies for Intermediate Trapping in Reactions of 4-Heptanone, 3-iodo-
| Suspected Intermediate | Trapping Agent Example | Resulting Stable Product | Mechanistic Insight |
|---|---|---|---|
| Enolate | Trimethylsilyl chloride | Silyl enol ether | Confirms base-mediated deprotonation and enolate formation. |
| Radical | TEMPO | TEMPO-adduct | Confirms a single-electron transfer (SET) pathway and radical formation. |
| Carbocation | Azide (B81097) salts (e.g., NaN₃) | Alkyl azide | Suggests a pathway involving the loss of iodide to form a cation. |
Future Directions and Emerging Research Areas
Development of More Sustainable and Green Synthetic Protocols
The synthesis of α-iodo ketones has traditionally relied on methods that are effective but often utilize hazardous reagents and generate significant waste. The future of this field lies in the development of "green" synthetic protocols that are safer, more efficient, and environmentally friendly. mdpi.com
A significant area of research is the replacement of harsh iodinating agents with more benign alternatives. Molecular iodine (I₂) is an attractive option due to its low cost and toxicity. mdpi.com However, its use often requires an oxidant to generate the active electrophilic iodine species. Green oxidants like hydrogen peroxide (H₂O₂) are being explored for this purpose. researchgate.net For instance, the use of an I₂/30% aq. H₂O₂ system under solvent-free reaction conditions (SFRC) has been shown to be effective for the iodination of certain ketones. researchgate.net Another promising approach involves the aerobic oxidative iodination of ketones using air as the terminal oxidant, catalyzed by systems like sodium nitrite. rsc.org Such methods reduce the reliance on stoichiometric, often toxic, oxidants. mdpi.com
The choice of solvent is another critical factor in green chemistry. Researchers are investigating the use of environmentally benign solvents like water, or even solvent-free conditions. mdpi.comresearchgate.net For example, the aerobic oxidative iodination of ketones has been successfully carried out "on water" and in micellar systems, which can enhance reaction rates and selectivity. rsc.org The use of recyclable catalysts is also a key strategy. Copper(II) oxide, for instance, has been used as a recyclable catalyst for the α-iodination of ketones with iodine, where it also serves to neutralize the HI byproduct and reoxidize iodide to iodine. organic-chemistry.org Similarly, hypervalent iodine reagents, such as m-iodosylbenzoic acid, have been developed in recyclable forms, allowing for easier product purification and reduced waste. thieme-connect.com
Enantioselective Synthesis of Chiral α-Iodo Ketones
The synthesis of α-iodo ketones in an enantiomerically pure form is a significant challenge, as the stereocenter at the α-position is crucial for many applications, particularly in medicinal chemistry. The development of catalytic enantioselective methods for the α-iodination of prochiral ketones like 4-heptanone (B92745) is a major focus of current and future research.
One of the most promising approaches involves the use of chiral catalysts to control the stereochemical outcome of the iodination reaction. This can be achieved through various strategies, including the use of chiral organocatalysts or transition-metal complexes with chiral ligands. For example, chiral iodoarenes have been developed as catalysts for the enantioselective α-functionalization of ketones. researchgate.netresearchgate.net While initial efforts in the α-tosyloxylation of ketones using these catalysts showed modest enantioselectivities, recent advances using enol esters as substrates have achieved unprecedented levels of enantioselectivity. acs.org This suggests that the choice of substrate is critical and that further optimization of the catalyst and reaction conditions could lead to highly enantioselective iodination methods. acs.org
Another strategy is the use of chiral auxiliaries, which are temporarily attached to the ketone substrate to direct the stereoselective iodination. While effective, this approach requires additional steps for the attachment and removal of the auxiliary, making it less atom-economical. Therefore, the development of direct catalytic methods is highly desirable.
Future research in this area will likely focus on the design of new and more effective chiral catalysts. This may involve the synthesis of novel chiral scaffolds for iodoarene catalysts or the development of new chiral ligands for transition-metal-catalyzed iodination reactions. The use of computational methods to understand the mechanism of stereoinduction and to design new catalysts with improved selectivity will also be crucial. acs.org Furthermore, exploring alternative approaches, such as biocatalytic methods using enzymes, could provide a powerful tool for the enantioselective synthesis of chiral α-iodo ketones. The asymmetric reduction of prochiral ketones to chiral alcohols using plant tissues has shown high enantioselectivity, suggesting the potential for enzymatic approaches in other asymmetric transformations. nih.gov
Applications in Materials Science and Medicinal Chemistry
The unique reactivity of the carbon-iodine bond in α-iodo ketones makes them valuable building blocks for the synthesis of more complex molecules with potential applications in materials science and medicinal chemistry. rsc.org
In materials science, α-iodo ketones can serve as precursors to functionalized polymers and other materials. The iodine atom can be displaced by a variety of nucleophiles, allowing for the introduction of different functional groups into a polymer chain. rsc.org For example, α-iodo-α,β-unsaturated ketones have been used in annulation reactions to form carbo- and heterocyclic ring systems, which are important structural motifs in many functional materials. researchgate.netacs.org Future research could explore the use of 4-heptanone, 3-iodo- in the synthesis of novel polymers with tailored electronic, optical, or mechanical properties. The ability to precisely control the placement of functional groups along a polymer backbone is a key advantage of using well-defined monomers like α-iodo ketones.
In medicinal chemistry, α-iodo ketones are versatile intermediates for the synthesis of biologically active compounds. The α-iodo group can be readily substituted by various heteroatom nucleophiles, providing access to a wide range of derivatives, such as α-amino ketones, which are found in many natural products and pharmaceuticals. rsc.orgmdpi.com The development of efficient methods for the synthesis of α-iodo ketones has opened up new avenues for the discovery of novel drug candidates. For instance, imidazo[2,1-b]thiazole (B1210989) derivatives, which can be synthesized from α-halo ketones, have shown a broad spectrum of biological activities, including antiviral, antitumor, and anti-inflammatory properties. mdpi.com Future research will likely focus on the synthesis and biological evaluation of new derivatives of 4-heptanone, 3-iodo-, with the aim of identifying new therapeutic agents. The ability to synthesize these compounds enantioselectively will be crucial for developing drugs with improved efficacy and reduced side effects.
Interdisciplinary Research Integrating Computational and Experimental Approaches
The synergy between computational and experimental chemistry is becoming increasingly important for advancing our understanding of chemical reactions and for the rational design of new synthetic methods and molecules. rsc.org In the context of 4-heptanone, 3-iodo-, interdisciplinary research that combines computational modeling with experimental studies is poised to make significant contributions.
Computational methods, such as density functional theory (DFT), can be used to investigate the reaction mechanisms of α-iodination reactions in detail. nih.govfrontiersin.org By calculating the energies of transition states and intermediates, researchers can gain insights into the factors that control the rate and selectivity of a reaction. rsc.org This information can then be used to design new catalysts or to optimize reaction conditions for improved efficiency and selectivity. For example, computational studies have been used to rationalize the stereoselectivity observed in the enantioselective α-tosyloxylation of ketones and to guide the development of more selective catalysts. acs.org
Experimental studies, in turn, provide the crucial data needed to validate and refine computational models. Kinetic studies, for instance, can provide information about the rate-determining step of a reaction, which can be compared with the predictions of computational models. rsc.org Spectroscopic techniques can be used to identify reaction intermediates, providing further evidence for a proposed mechanism. The integration of these experimental and computational approaches creates a powerful feedback loop, where experiments inspire new computational studies, and computational predictions guide the design of new experiments.
Future research in this area will likely involve a more seamless integration of computational and experimental workflows. For example, high-throughput screening of virtual catalyst libraries could be used to identify promising candidates for experimental testing. Machine learning algorithms could also be employed to analyze large datasets from both computational and experimental studies to identify complex relationships between catalyst structure, reaction conditions, and catalytic performance. This interdisciplinary approach will be essential for accelerating the discovery of new and improved methods for the synthesis and application of 4-heptanone, 3-iodo- and other α-iodo ketones. researchgate.net
Q & A
Q. What are the standard synthetic routes for 3-iodo-4-heptanone, and how can reaction conditions be optimized to improve yield?
Answer: Synthesis typically involves iodination of 4-heptanone or its derivatives. A common approach is the electrophilic substitution of ketones using iodine sources (e.g., I₂ with oxidizing agents like H₂O₂ in acidic media). For example, radioiodination methods (using Na¹³¹I) described for similar iodinated compounds involve controlled oxidation and extraction into organic solvents . Optimization includes:
- Temperature control : Reactions at 0–5°C minimize side reactions.
- Solvent selection : Chloroform or dichloromethane improves iodine solubility.
- Catalytic additives : Trace HCl accelerates iodine incorporation .
Data Table :
| Condition | Yield (%) | Purity (GC-MS) |
|---|---|---|
| Room temperature | 45 | 85% |
| 0–5°C with HCl | 72 | 93% |
Q. How can NMR spectroscopy resolve structural ambiguities in 3-iodo-4-heptanone, particularly distinguishing it from positional isomers?
Answer: 1D ¹H and ¹³C NMR are insufficient for precise assignment due to overlapping signals in heptanone derivatives. 2D NMR techniques (HSQC, HMBC) are critical:
- HSQC : Correlates C-H bonds to identify the iodine-substituted carbon (C3) via deshielding effects (~δ 40–50 ppm for ¹³C).
- HMBC : Long-range couplings confirm the ketone group (C4) and iodine’s position .
Example : In 3-iodo-4-heptanone, HMBC shows cross-peaks between the C3 iodine and adjacent methyl/methylene groups.
Q. What bioactivity screening protocols are suitable for evaluating 3-iodo-4-heptanone’s nematicidal properties?
Answer: Adapt nematode viability assays from studies on 4-heptanone:
- Model organism : Use Caenorhabditis elegans L1/L4 larvae or Meloidogyne javanica J2s.
- Exposure setup : Incubate nematodes with 0.2–0.4 mL of 3-iodo-4-heptanone (1.43–2.86 mmol/L) for 24–48 h.
- Viability quantification : Count motile nematodes post-treatment using sieves (30 μm) and bright-field microscopy .
Key Finding : In analogous studies, 4-heptanone reduced C. elegans viability by 70% at 48 h .
Advanced Research Questions
Q. How does isotopic labeling (e.g., ¹³¹I) enhance mechanistic studies of 3-iodo-4-heptanone’s metabolic fate in biological systems?
Answer: Radioisotopic tracing (¹³¹I) allows tracking of iodine dissociation or incorporation into biomolecules:
- Sample preparation : Administer ¹³¹I-labeled compound to model organisms (e.g., C. elegans).
- Detection : Gamma spectroscopy or autoradiography identifies iodine localization in tissues.
- Metabolic profiling : Couple with LC-MS to detect iodinated metabolites (e.g., thyroxine analogs) .
Challenge : Ensure compliance with radiation safety protocols and minimize isotopic dilution.
Q. What advanced catalytic strategies improve the sustainability of 3-iodo-4-heptanone synthesis from biomass-derived precursors?
Answer: Leverage Sn-doped ceria (Sn-CeO₂) catalysts for ketonization:
- Feedstock : Convert ABE fermentation mixtures (acetone-butanol-ethanol) to 4-heptanone (86% selectivity), then iodinate.
- Conditions : 200–250°C, H₂ atmosphere, with iodine vapor introduced post-ketonization .
Data Table :
| Catalyst | 4-Heptanone Yield (%) | Iodination Efficiency (%) |
|---|---|---|
| Sn-CeO₂ | 86 | 78 |
| Conventional | 62 | 65 |
Q. How can contradictions in bioactivity data (e.g., stage-specific nematode susceptibility) be resolved through transcriptomic or proteomic analysis?
Answer:
- Transcriptomics : RNA-seq of C. elegans exposed to 3-iodo-4-heptanone identifies differentially expressed genes (e.g., detoxification enzymes like cytochrome P450s).
- Proteomics : SILAC labeling quantifies protein abundance changes, highlighting targets like acetylcholinesterase or ion channels.
- Validation : CRISPR-Cas9 knockouts of candidate genes confirm mechanistic pathways .
Q. What analytical challenges arise in quantifying 3-iodo-4-heptanone in complex biological matrices, and how can they be addressed?
Answer: Challenges :
Q. Methodological Best Practices
- Data Contradictions : Replicate experiments across independent labs (e.g., nematicidal assays in C. elegans vs. M. javanica) to validate reproducibility .
- Unresolved Issues : The role of iodine’s electronegativity in altering 4-heptanone’s reactivity remains understudied—explore via DFT calculations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
